Clofop-isobutyl

Description

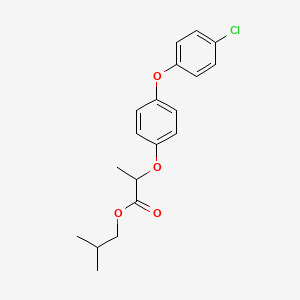

Structure

2D Structure

3D Structure

Properties

CAS No. |

51337-71-4 |

|---|---|

Molecular Formula |

C19H21ClO4 |

Molecular Weight |

348.8 g/mol |

IUPAC Name |

2-methylpropyl 2-[4-(4-chlorophenoxy)phenoxy]propanoate |

InChI |

InChI=1S/C19H21ClO4/c1-13(2)12-22-19(21)14(3)23-16-8-10-18(11-9-16)24-17-6-4-15(20)5-7-17/h4-11,13-14H,12H2,1-3H3 |

InChI Key |

XNBRPBFBBCFVEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)C(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Mechanisms of Herbicidal Action at the Molecular and Cellular Level

Inhibition of Acetyl-CoA Carboxylase (ACCase) Activity

The primary mode of action of Clofop-isobutyl is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase). herts.ac.ukresearchgate.net ACCase is a pivotal enzyme in the biosynthesis of fatty acids. wikipedia.orgcolumbia.edu

This compound, after being absorbed by the plant, is converted to its active acid form, clofop (B1669213). researchgate.net This active form specifically targets and inhibits the ACCase enzyme. herts.ac.ukresearchgate.net ACCase catalyzes the first committed step in the de novo synthesis of fatty acids, which is the carboxylation of acetyl-CoA to form malonyl-CoA. wikipedia.orgcolumbia.edu By inhibiting this crucial step, this compound effectively halts the production of fatty acids, which are essential building blocks for various cellular components. droracle.ainih.gov

The inhibition of ACCase by aryloxyphenoxypropionate herbicides like this compound is a well-established mechanism. bcpc.orgnih.gov This disruption of fatty acid biosynthesis is the foundational event that triggers a cascade of detrimental effects within the plant cell. nih.gov

The impairment of fatty acid synthesis has profound consequences for cellular integrity and function. Fatty acids are fundamental components of phospholipids (B1166683), which are the primary constituents of all cellular membranes. etsu.eduaocs.org A reduction in the availability of fatty acids directly impedes the production of new phospholipids. nih.gov

This disruption in phospholipid synthesis compromises the integrity and maintenance of cellular membranes. nih.govbiorxiv.org Membranes are crucial for compartmentalization, regulating the passage of substances, and housing various enzymatic activities. Without a continuous supply of phospholipids to repair and expand, membrane function deteriorates, leading to a loss of cellular integrity and ultimately, cell death.

Subcellular and Physiological Responses in Susceptible Plant Species

The inhibition of ACCase and the subsequent disruption of fatty acid synthesis trigger a series of observable physiological and subcellular responses in susceptible plants. researchgate.net

Herbicides like diclofop, a related aryloxyphenoxypropionate, have been shown to cause rapid depolarization of the cell membrane potential in susceptible species. researchgate.net This effect is attributed to an increase in the membrane's permeability to protons, effectively acting as a proton ionophore. researchgate.net This disruption of the membrane potential can interfere with ion homeostasis, the maintenance of stable ion concentrations within the cell. nih.govnih.govbiorxiv.org The altered ion gradients across the membrane can affect numerous cellular processes that are dependent on electrochemical potential. diva-portal.orgfrontiersin.org

The most visible consequence of this compound application on susceptible plants is the inhibition of growth and development. researchgate.netscispace.com This is a direct result of the cessation of fatty acid synthesis, which is essential for the production of new cells and tissues. mdpi.com Meristematic regions, areas of active cell division and growth, are particularly sensitive to the effects of ACCase inhibitors. mdpi.com The inhibition of root and shoot elongation is a classic symptom, ultimately leading to the death of the plant. researchgate.net

Table 1: Effects of this compound on Susceptible Plants

| Cellular/Physiological Parameter | Effect of this compound | Reference |

|---|---|---|

| Acetyl-CoA Carboxylase (ACCase) Activity | Inhibition | herts.ac.ukresearchgate.net |

| Fatty Acid Biosynthesis | Impairment | bcpc.orgdroracle.ainih.gov |

| Membrane Integrity | Disruption | nih.govbiorxiv.org |

| Phospholipid Production | Reduction | nih.gov |

| Membrane Potential | Depolarization | researchgate.net |

| Ion Homeostasis | Perturbation | nih.govnih.govbiorxiv.org |

| Photosynthetic Pigments | Reduction | cambridge.orgnih.gov |

Plant Selectivity and Differential Responses

Physiological Mechanisms Underlying Differential Sensitivity

The varied sensitivity of different plant species to clofop-isobutyl can be largely attributed to physiological processes that occur after the herbicide comes into contact with the plant.

The way different plant species absorb and move this compound throughout their systems plays a crucial role in its selective toxicity. Following application, the ester form, this compound, is rapidly absorbed by the coleoptiles of both resistant and susceptible species. researchgate.net Once inside the plant, it is quickly hydrolyzed to its biologically active acid form, clofop (B1669213). researchgate.netcambridge.org

The translocation of this active form is a key determinant of selectivity. In susceptible species, the herbicide is more readily moved to meristematic areas, such as the growing points of shoots and roots, where it inhibits growth. researchgate.net In contrast, resistant plants often exhibit restricted translocation of the active compound away from the initial point of contact. frontiersin.org Studies on similar herbicides have shown that tolerant plants can retain a high percentage of the absorbed herbicide within the treated leaf, limiting its movement to other parts of the plant. frontiersin.org The efficiency of translocation is often related to the lipophilicity of the compound, with compounds of intermediate polarity showing the most efficient movement. rothamsted.ac.uk

Table 1: Herbicide Uptake and Translocation in Tolerant vs. Susceptible Plants

| Plant Type | Uptake of this compound | Translocation of Active Form (Clofop) | Result |

|---|---|---|---|

| Tolerant (e.g., Wheat) | Rapid absorption of the ester form. researchgate.net | Restricted movement away from the treated leaf. frontiersin.org | Localized effects, plant survival. |

| Susceptible (e.g., Wild Oat) | Rapid absorption of the ester form. researchgate.net | Efficient translocation to meristematic tissues. researchgate.net | Systemic inhibition of growth, plant death. |

This table provides an interactive overview of the differential uptake and translocation of this compound in tolerant versus susceptible plants.

The ability of a plant to metabolize and detoxify a herbicide is a primary mechanism of resistance. researchgate.net

A critical detoxification process for this compound in resistant species like wheat is aryl hydroxylation. researchgate.netresearchgate.net This reaction involves the addition of a hydroxyl group to the aromatic ring of the clofop molecule. researchgate.netresearchgate.net This hydroxylation significantly reduces the phytotoxicity of the compound. researchgate.net In contrast, susceptible species like wild oat have a much lower capacity for this detoxification reaction, leading to the accumulation of the toxic acid form of the herbicide. researchgate.net The enzyme responsible for this reaction in wheat appears to have a higher affinity for the chemical structure of clofop, enabling efficient detoxification. researchgate.net

Following aryl hydroxylation, the resulting molecule is often further detoxified through conjugation reactions. researchgate.netresearchgate.net These reactions involve attaching other molecules, such as sugars or amino acids, to the hydroxylated herbicide, forming water-soluble and phenolic conjugates. researchgate.netresearchgate.netunl.edu These conjugates are generally non-toxic and can be more easily compartmentalized within the plant cell, often in the vacuole, or bound to cell wall components. unl.edu This process effectively sequesters the herbicide, preventing it from reaching its target site. unl.edu In resistant species, the formation of these conjugates is a rapid and efficient process, whereas in susceptible species, this detoxification pathway is much less active, leading to the buildup of the toxic, unconjugated form. researchgate.net

Differential Metabolic Deactivation

Genotypic Variation in Crop and Weed Species Responses

Significant variation exists not only between different species but also among different genotypes within the same species in their response to this compound. nih.govresearchgate.netfrontiersin.org For example, wheat is generally resistant to this compound, while wild oat is susceptible. researchgate.net Even within a species, different cultivars or biotypes can exhibit varying levels of tolerance. This genotypic variation is often linked to the efficiency of the metabolic detoxification pathways described above. researchgate.netresearchgate.net For instance, a resistant biotype of a weed may have evolved a more efficient enzyme system for aryl hydroxylation and subsequent conjugation compared to a susceptible biotype. These differences in metabolic capacity are genetically determined and can be selected for under herbicide pressure. nih.gov

Molecular Determinants of Selective Herbicidal Efficacy

The selective efficacy of this compound is ultimately determined at the molecular level. The key molecular factor is the interaction between the active form of the herbicide, clofop, and its target enzyme in the plant. While the primary target site is known to be involved in lipid synthesis, the basis for selectivity often lies in the plant's ability to prevent the herbicide from reaching this target in its active form. cambridge.orgnih.gov

The genes encoding the enzymes responsible for detoxification, such as cytochrome P450 monooxygenases (involved in aryl hydroxylation) and glutathione (B108866) S-transferases (involved in conjugation), are the fundamental molecular determinants of resistance. researchgate.netresearchgate.netunl.edu Variations in the expression levels or the specific forms (alleles) of these genes can lead to significant differences in the rate of herbicide metabolism and, consequently, the level of tolerance. nih.gov Therefore, the molecular basis of selectivity is not necessarily a difference in the target site itself, but rather the presence and efficiency of the molecular machinery that deactivates the herbicide before it can cause harm.

Mechanisms of Herbicide Resistance in Weed Populations

Target-Site Resistance (TSR) Mechanisms

Target-site resistance (TSR) is a common mechanism of resistance to ACCase-inhibiting herbicides. koreascience.krmdpi.com It arises from genetic alterations that modify the herbicide's specific binding site, the ACCase enzyme, thereby reducing the herbicide's efficacy. mdpi.comdpird.wa.gov.au This type of resistance is often conferred by single nucleotide polymorphisms in the gene encoding the ACCase enzyme, leading to specific amino acid substitutions. mdpi.com

The primary basis for target-site resistance to aryloxyphenoxypropionate (FOP) herbicides like clofop-isobutyl is point mutations in the carboxyltransferase (CT) domain of the plastidial ACCase gene. nih.govresearchgate.net This domain is critical for herbicide sensitivity. researchgate.net Research has identified several key amino acid substitutions in the ACCase polypeptide chain that confer resistance. These mutations have been documented in numerous grass weed species worldwide. scielo.brfrontiersin.org

Common mutations conferring resistance to ACCase inhibitors include changes at positions 1781, 1999, 2027, 2041, 2078, 2088, and 2096. scielo.brnih.gov For example, an isoleucine-to-leucine substitution at position 1781 (Ile-1781-Leu) is one of the most frequently observed mutations and can confer resistance to all three chemical families of ACCase inhibitors. mdpi.comfrontiersin.org Other significant mutations include tryptophan-to-cysteine at position 2027 (Trp-2027-Cys), isoleucine-to-asparagine at position 2041 (Ile-2041-Asn), and aspartate-to-glycine at position 2078 (Asp-2078-Gly). nih.govresearchgate.netfrontiersin.org In some cases, multiple mutations can be present in the same plant, potentially increasing the level of resistance. researchgate.netfrontiersin.org

Table 1: Common ACCase Gene Mutations Conferring Resistance to FOP Herbicides This table is interactive. Use the search bar to filter by mutation, position, or weed species.

The mutations within the CT domain of the ACCase enzyme directly impact the binding of herbicides. nih.gov These amino acid changes alter the three-dimensional structure of the herbicide binding pocket, which reduces the affinity of the herbicide for its target. nih.govnih.gov As a result, the herbicide can no longer effectively inhibit the enzyme's function, which is to catalyze the first committed step in fatty acid biosynthesis. nih.govmdpi.com

Computational homology modeling and docking studies have been used to visualize and quantify this effect. researchgate.net For instance, analyses using tools like AutoDock Vina have shown that mutations such as Trp-2027-Cys and Ile-2041-Asn result in a reduced binding affinity between the ACCase enzyme and FOP herbicides. researchgate.net The substitution of a large amino acid like aspartate with a smaller one like glycine (B1666218) at position 2078 (Asp-2078-Gly) can cause a significant change in the binding site's structure, leading to a substantial decrease in herbicide binding. nih.gov This reduced affinity is the molecular basis for target-site resistance, allowing the weed to survive herbicide application. nih.gov

Non-Target-Site Resistance (NTSR) Mechanisms

Non-target-site resistance (NTSR) encompasses a suite of mechanisms that prevent a lethal dose of an herbicide from reaching its molecular target. dpird.wa.gov.auresearchgate.net Unlike TSR, which is specific to a particular herbicide mode of action, NTSR can confer cross-resistance to multiple, chemically unrelated herbicides. mdpi.comhracglobal.com These mechanisms are generally more complex and can be polygenic, involving multiple genes and enzyme families. mdpi.commdpi.com

One of the most significant NTSR mechanisms is the enhanced metabolism of the herbicide. researchgate.netnih.gov In resistant plants, the herbicide is detoxified into non-phytotoxic forms more rapidly than in susceptible plants. nih.govuwa.edu.au This detoxification process typically occurs in several phases, with Phase I and Phase II being particularly crucial. researchgate.netiastate.edu

Cytochrome P450 monooxygenases (P450s) are a large and diverse family of enzymes that play a central role in Phase I of herbicide detoxification. nih.govfrontiersin.org These enzymes catalyze oxidative reactions, such as hydroxylation, which modify the herbicide molecule. hracglobal.comuni-goettingen.de This initial modification often renders the herbicide less phytotoxic and prepares it for further degradation in Phase II. researchgate.net

The involvement of P450s in resistance to ACCase inhibitors is well-documented in several weed species, including Lolium rigidum and Alopecurus myosuroides. hracglobal.comfrontiersin.org Enhanced expression or activity of specific P450 genes, often from the CYP71, CYP76, and CYP81 families, has been linked to metabolic resistance. nih.govnih.gov The role of P450s can be confirmed experimentally using P450 inhibitors like malathion (B1675926) or piperonyl butoxide, which, when applied with the herbicide, can reverse resistance in NTSR populations. uwa.edu.aufrontiersin.org

Table 2: Cytochrome P450 (CYP) Genes Implicated in Herbicide Metabolism This table is interactive. Use the search bar to filter by gene family or weed species.

Glutathione (B108866) S-Transferases (GSTs) are key enzymes in Phase II of the detoxification pathway. uni-goettingen.demdpi.com They catalyze the conjugation of the tripeptide glutathione to the herbicide molecule or its Phase I metabolites. mdpi.com This process increases the water solubility of the compound, reduces its toxicity, and facilitates its transport and sequestration into the vacuole, effectively neutralizing it. researchgate.netmdpi.com

Enhanced GST activity has been identified as a mechanism of resistance to ACCase inhibitors in weeds like Alopecurus myosuroides and Lolium spp. nih.govmdpi.comunito.it Specific GST classes, particularly the phi (GSTF) and tau (GSTU) classes, are primarily responsible for herbicide detoxification in plants. mdpi.com Studies have shown that the upregulation of certain GST genes, such as GSTF1 and GSTU6, is strongly associated with the resistant phenotype in some weed populations. nih.gov The involvement of GSTs can be demonstrated by applying GST inhibitors, which can restore herbicide susceptibility in resistant plants. nih.gov

Table 3: Glutathione S-Transferase (GST) Genes Implicated in Herbicide Metabolism This table is interactive. Use the search bar to filter by gene class or weed species.

Enhanced Herbicide Metabolism

Other Metabolic Pathways (e.g., Glucosyl Transferases)

While Cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs) are primary drivers of metabolic herbicide resistance, other enzymatic pathways also contribute to the detoxification of herbicides like this compound. nih.govnih.gov Among these, glucosyl transferases (GTs), also known as UDP-glucosyl transferases, play a significant role. nih.govnih.gov

Glucosyl transferases facilitate Phase II of herbicide metabolism. Their primary function is to conjugate (attach) a glucose molecule to the herbicide or its metabolites. nih.govpesticidestewardship.org This process, known as glycosylation, generally increases the water solubility of the herbicide molecule and renders it non-phytotoxic. The resulting herbicide-glucose conjugate is then more readily transported and sequestered within the plant cell, often in the vacuole, effectively neutralizing its threat. pesticidestewardship.orgscielo.br

Research has identified the upregulation of GT genes in weed populations exhibiting non-target-site resistance (NTSR). nih.gov In studies of Lolium rigidum, a weed species known for developing resistance to ACCase inhibitors, the overexpression of GTs has been associated with metabolic resistance. nih.govfrontiersin.org Furthermore, recent transcriptomic analysis of an Echinochloa crus-galli population resistant to cyhalofop-butyl, another aryloxyphenoxypropionate (FOP) herbicide, revealed that several GT genes were consistently upregulated. nih.gov This suggests that GT-mediated metabolism is a relevant NTSR mechanism for this class of herbicides. nih.gov

Table 1: Functions of Alternative Metabolic Enzymes in Herbicide Resistance

| Enzyme Family | Function in Herbicide Metabolism | Result |

|---|---|---|

| Glucosyl Transferases (GTs) | Conjugates a glucose molecule to the herbicide or its metabolites. | Increases water solubility, reduces phytotoxicity, and prepares the compound for sequestration. nih.govpesticidestewardship.org |

| Aryl Acylamidases | Hydrolyzes certain herbicides, breaking them down into inactive forms. | Detoxifies the herbicide before it can reach its target site. nih.gov |

Reduced Herbicide Uptake or Translocation

For an herbicide like this compound to be effective, its active form, clofop (B1669213) acid, must be absorbed by the plant and translocated to its site of action in the meristematic tissues—the ACCase enzyme. frontiersin.org Non-target-site resistance can evolve through modifications that limit either the initial uptake of the herbicide through the leaf cuticle or its subsequent movement within the plant. nih.govagronomyjournals.commdpi.com

Reduced uptake is a mechanism where physical or chemical changes in the plant's leaf surface hinder the penetration of the herbicide. ucanr.edu This can involve alterations in the composition or thickness of the epicuticular wax layer. researchgate.net A study of three diclofop-methyl-resistant biotypes of Lolium rigidum in Spain identified one biotype (R1) whose resistance mechanism was attributed to reduced herbicide penetration. nih.gov Analysis using scanning electron microscopy revealed that this biotype had a significantly greater density of epicuticular wax on its leaf surfaces compared to susceptible and other resistant biotypes. researchgate.netnih.gov This thicker wax layer acts as a physical barrier, decreasing the amount of herbicide that enters the plant cells.

Table 2: Research Findings on Reduced Herbicide Penetration in a Diclofop-Methyl (B104173) Resistant Lolium rigidum Biotype

| Biotype | Resistance Mechanism | Physical Characteristic | Impact on Herbicide |

|---|---|---|---|

| Susceptible (S) | N/A | Normal epicuticular wax | Normal herbicide penetration |

| Resistant (R1) | Reduced Herbicide Penetration | Greater epicuticular wax density on leaf cuticles. researchgate.netnih.gov | Significantly less herbicide penetration compared to susceptible biotypes. nih.gov |

| Resistant (R2) | Enhanced Metabolism | Normal epicuticular wax | Normal herbicide penetration |

| Resistant (R3) | Altered Target Site | Normal epicuticular wax | Normal herbicide penetration |

Sequestration and Compartmentalization

Sequestration is a non-target-site resistance mechanism whereby a plant actively removes an herbicide from the cytoplasm and isolates it in locations where it cannot cause harm. pesticidestewardship.orghracglobal.com The primary site for this compartmentalization is the cell vacuole, which acts as a storage reservoir for various compounds, including potentially toxic substances. scielo.br

This process prevents the active form of this compound from reaching the ACCase enzyme located in the plastids. hracglobal.com The transport of the herbicide or its detoxified metabolites (such as glucose conjugates) across the vacuolar membrane (tonoplast) is often an active process mediated by membrane-bound transport proteins. scielo.br ATP-binding cassette (ABC) transporters are a family of proteins strongly implicated in this mechanism. nih.govnih.gov Increased expression or activity of specific ABC transporters can enhance the rate at which herbicides are pumped into the vacuole, effectively lowering their concentration at the target site and conferring resistance. scielo.br

Vacuolar sequestration has been documented as a resistance mechanism to various herbicides in several weed species, including Lolium spp. and Alopecurus myosuroides, both of which are known to develop resistance to ACCase inhibitors. scielo.br This mechanism rarely acts in isolation and is often part of a complex, multi-faceted NTSR profile that may also include enhanced metabolism and reduced translocation. nih.govscielo.br

Evolutionary Dynamics of Herbicide Resistance

The development of resistance to this compound in weed populations is a clear example of rapid, contemporary evolution driven by intense selection pressure. nih.govmdpi.com Within any large, susceptible weed population, a very small number of individual plants may naturally possess genetic traits that confer a low level of resistance to a particular herbicide. pesticidestewardship.org

When an herbicide like this compound is used repeatedly, it effectively removes the susceptible individuals from the population, while the rare, resistant individuals survive, reproduce, and pass their resistance genes to the next generation. ucanr.eduresearchgate.net Over multiple seasons of consistent herbicide use, the frequency of these resistance alleles increases exponentially within the population, eventually leading to a field-level failure of the herbicide. pesticidestewardship.orgresearchgate.net

Several factors influence the rate of this evolutionary process:

Selection Pressure: The intensity and frequency of herbicide use are the primary drivers. Continuous use of the same mode of action, like ACCase inhibitors, accelerates the selection process. ucanr.edu

Genetic Variation: Resistance can arise from standing genetic variation (pre-existing resistance alleles in the population) or from new, spontaneous mutations. mdpi.com Populations with higher genetic diversity have a greater potential to adapt.

Gene Flow: The spread of resistance is facilitated by the movement of pollen and seeds from resistant plants to other locations, introducing resistance alleles into previously susceptible populations. agronomyjournals.com

Weed Biology: The life cycle and reproductive capacity of the weed species play a crucial role. Prolific seed producers, such as Alopecurus myosuroides and Lolium rigidum, can develop and spread resistance very quickly. researchgate.netcabidigitallibrary.org

Cross-Resistance and Multiple Resistance Phenotypes

The evolution of resistance to this compound is complicated by the phenomena of cross-resistance and multiple resistance, which severely limit weed management options. pesticidestewardship.orgknowyourforest.org

Cross-Resistance occurs when a single resistance mechanism confers resistance to two or more herbicides, typically from the same chemical family or with the same mode of action. pesticidestewardship.orgunl.eduhracglobal.com

Target-Site Cross-Resistance: This is the most common form for ACCase inhibitors. A single amino acid substitution in the gene encoding the ACCase enzyme can alter the herbicide's binding site. nih.gov For example, the Aspartate-2078-Glycine (Asp2078Gly) mutation in the ACCase gene of Alopecurus myosuroides confers a high level of resistance to both aryloxyphenoxypropionate ("fop") herbicides like clofop acid and cyclohexanedione ("dim") herbicides. nih.gov However, other mutations, like the Isoleucine-1781-Leucine (Ile1781Leu) substitution, provide strong resistance to "fops" but less effective resistance to some "dims". nih.gov

Non-Target-Site Cross-Resistance: Enhanced metabolic degradation can also cause cross-resistance. An enzyme system, such as a specific Cytochrome P450, that is capable of detoxifying this compound may also be able to metabolize other ACCase inhibitors or even herbicides with completely different modes of action, such as ALS inhibitors. nih.govhracglobal.com

Multiple Resistance is the phenomenon where a weed biotype possesses two or more distinct resistance mechanisms, allowing it to withstand herbicides with different modes of action. pesticidestewardship.orgunl.edu For instance, an individual Lolium rigidum plant could have both a target-site mutation (e.g., Ile1781Leu) conferring resistance to this compound and a separate NTSR mechanism of enhanced metabolism that confers resistance to an ALS-inhibiting herbicide. nih.govagronomyjournals.com The accumulation of multiple resistance mechanisms in a single population is a significant agricultural challenge, as it renders the practice of rotating herbicides with different modes of action ineffective. agronomyjournals.compesticidestewardship.org

Table 3: Examples of ACCase Gene Mutations in Alopecurus myosuroides and Their Cross-Resistance Patterns to Select Herbicides

| ACCase Mutation | Herbicide Class | Example Herbicide | Resistance at Field Rate |

|---|---|---|---|

| Ile1781Leu | Aryloxyphenoxypropionate (FOP) | Clodinafop (B133158) | Yes nih.gov |

| Cyclohexanedione (DIM) | Cycloxydim | Yes nih.gov | |

| Cyclohexanedione (DIM) | Clethodim | No/Low nih.gov | |

| Ile2041Asn | Aryloxyphenoxypropionate (FOP) | Fenoxaprop | Yes nih.gov |

| Aryloxyphenoxypropionate (FOP) | Clodinafop | Yes nih.gov | |

| Cyclohexanedione (DIM) | Clethodim | No nih.gov | |

| Asp2078Gly | Aryloxyphenoxypropionate (FOP) | Fenoxaprop | Yes nih.gov |

| Aryloxyphenoxypropionate (FOP) | Clodinafop | Yes nih.gov | |

| Cyclohexanedione (DIM) | Cycloxydim | Yes nih.gov | |

| Cyclohexanedione (DIM) | Clethodim | Yes nih.gov | |

| Gly2096Ala | Aryloxyphenoxypropionate (FOP) | Clodinafop | Yes nih.gov |

Environmental Fate and Degradation Pathways

Persistence and Dissipation in Soil Matrices

The persistence of a herbicide in soil, often quantified by its half-life (DT50), determines its potential for long-term weed control and the risk of carryover injury to subsequent crops. acs.orgneptjournal.com For aryloxyphenoxypropionate esters like Clofop-isobutyl, dissipation from soil is a multifaceted process. Upon contact with soil, the herbicide is subjected to various reactions and transport mechanisms, including adsorption to soil particles, microbial degradation, and chemical decomposition. slideshare.netcutm.ac.in

| AOPP Herbicide (Analogue) | Reported Soil Half-Life (DT50) | Conditions | Reference |

|---|---|---|---|

| Diclofop-methyl (B104173) | < 1 day (hydrolysis to acid) | Aerobic and anaerobic soils | acs.org |

| Propaquizafop | 15 - 29 days | Field study, dependent on application rate | neptjournal.com |

| Quizalofop-p-ethyl | < 1 day to 21 days | Laboratory study, dependent on soil type | researchgate.net |

Aquatic Environmental Behavior and Transport

The behavior of this compound in aquatic environments is governed by its water solubility, its tendency to adsorb to soil and sediment, and its stability toward chemical hydrolysis. fao.org The potential for a pesticide to move from the application site to surface or groundwater is largely dependent on its mobility. cutm.ac.in This mobility is often characterized by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comchemsafetypro.com A low Koc value signifies weak adsorption to soil particles and thus higher mobility and potential for leaching. chemsafetypro.com

While a specific Koc value for this compound was not found, AOPP herbicides as a class are known to be mobile. The primary degradation process in water is hydrolysis, where the ester linkage is cleaved. fao.org The rate of this chemical reaction is highly dependent on the pH of the water. fao.orgnih.gov Generally, ester hydrolysis is significantly faster under alkaline (high pH) conditions compared to neutral or acidic (low pH) conditions. nih.gov For example, the herbicide flumioxazin (B1672886) demonstrates a half-life of 16.4 hours at pH 5, which decreases to just 0.25 hours at pH 9. nih.gov It is expected that this compound follows a similar pattern, being relatively stable in acidic water but degrading rapidly in alkaline aquatic environments. isws.org.in Leaching through the soil profile into groundwater is a potential transport pathway for mobile herbicides, particularly in coarse-textured soils with low organic matter. cutm.ac.inwisc.edu

Microbial and Enzymatic Degradation in Environmental Compartments

Microbial degradation is a principal pathway for the breakdown of many organic herbicides in both soil and water. cutm.ac.inucanr.edu For AOPP herbicides, this process is crucial for the complete mineralization of the compound.

Soil and aquatic environments harbor diverse microbial communities, including bacteria, fungi, and actinomycetes, that are capable of degrading herbicides. ucanr.edu Specific bacterial strains have been identified that can effectively degrade various AOPP herbicides, suggesting similar communities would be involved in the breakdown of this compound. The initial degradation step is typically mediated by one group of microorganisms, while the subsequent breakdown of metabolites may be carried out by other members of the microbial consortium. oup.com

| Microbial Genus/Group | AOPP Herbicide Degraded | Reference |

|---|---|---|

| Rhodococcus | Fenoxaprop-ethyl | oup.comoup.com |

| Pseudomonas | Clodinafop-propargyl | researchgate.net |

| Corynebacterium | Multiple AOPPs | researchgate.net |

| Aquamicrobium | Multiple AOPPs | nih.gov |

| β-Proteobacteria | Metamifop | nih.gov |

| Sphingobacteria | Metamifop | nih.gov |

The primary enzymatic reaction in the degradation of this compound is the hydrolysis of its isobutyl ester. oup.comoup.com This biotransformation is catalyzed by hydrolase enzymes, specifically carboxylesterases, which are produced by various soil and aquatic microorganisms. nih.govresearchgate.net This reaction cleaves the ester bond, releasing the active herbicidal form, Clofop (B1669213) acid, and an alcohol. researchgate.netresearchgate.net

This initial hydrolysis step is critical, as it is considered a detoxification step for the ester form and the precursor to further degradation. oup.comoup.com Following the formation of Clofop acid, further microbial metabolism typically proceeds via hydroxylation of the aromatic rings, followed by cleavage of the ether linkage, ultimately leading to the breakdown of the molecule. researchgate.net For example, studies on the related herbicide clodinafop (B133158) propargyl show it is first degraded to clodinafop acid and subsequently to 4-(4-Chloro-2-fluoro-phenoxy)-phenol. researchgate.net

Photodegradation and Other Abiotic Transformation Processes

Photodegradation, or the breakdown of a chemical by sunlight, is another important abiotic process that can contribute to the dissipation of herbicides from environmental surfaces. cutm.ac.innumberanalytics.com Herbicides present on the surface of soil or plants, or dissolved in the upper layers of water bodies, are exposed to solar radiation and can be transformed. cutm.ac.in

Factors Influencing Environmental Half-Life and Degradation Rates

The environmental half-life of this compound is not a single, constant value but varies significantly based on a multitude of interacting factors. wisc.eduucanr.edu These factors influence the rates of the degradation and transport processes discussed above.

| Factor Category | Specific Factor | Influence on Degradation/Persistence | Reference |

|---|---|---|---|

| Herbicide Properties | Chemical Structure | The ester linkage in this compound is susceptible to chemical and enzymatic hydrolysis. | ucanr.edu |

| Water Solubility | Higher solubility can increase leaching potential but also bioavailability for microbial degradation. | cutm.ac.inwisc.edu | |

| Soil Properties | Organic Matter & Clay Content | Higher levels increase adsorption, which can decrease leaching and bioavailability for degradation, potentially increasing persistence. | cutm.ac.inwisc.edu |

| Soil pH | Affects chemical hydrolysis rates (faster at high pH) and microbial activity. | ucanr.edunumberanalytics.com | |

| Microbial Population | The presence of adapted microorganisms is the primary driver of biotic degradation. Higher populations lead to faster breakdown. | wisc.eduucanr.edu | |

| Environmental Conditions | Temperature | Higher temperatures generally increase the rates of both microbial and chemical degradation, up to an optimum. | ucanr.edunumberanalytics.com |

| Moisture | Adequate soil moisture is essential for microbial activity and chemical hydrolysis. Very dry or saturated (anaerobic) conditions can slow degradation. | wisc.eduucanr.edunumberanalytics.com | |

| Sunlight | Exposure to sunlight on soil or water surfaces leads to photodegradation. | cutm.ac.innumberanalytics.com |

Ecological Impact and Non Target Organism Interactions

Effects on Non-Target Plant Species and Vegetation Dynamics

Herbicides, by design, alter plant life, but their effects can inadvertently extend to non-target vegetation through mechanisms like spray drift and surface runoff. researchgate.net This can lead to significant changes in the biodiversity and structure of adjacent natural and semi-natural habitats. farmpep.net

The introduction of a herbicide into an environment can lead to a reduction in the richness and diversity of plant species. researchgate.net Studies on other herbicides have shown that unintentional exposure of non-target areas, such as fallow fields, can significantly decrease biodiversity metrics like the Margalef species richness index and the Shannon's diversity index. researchgate.net This occurs because susceptible wild plant species are either eliminated or their populations are suppressed, which alters the competitive balance within the plant community.

Table 1: Potential Impacts of Herbicides on Non-Target Plant Communities

| Impact Area | Description of Potential Effects | Relevant Findings |

|---|---|---|

| Species Richness | Reduction in the total number of different plant species in a habitat due to the elimination of susceptible non-target plants. researchgate.net | Studies on atrazine (B1667683) and tribenuron-methyl (B105370) showed a significant reduction in the species richness of fallow field plant communities. researchgate.net |

| Community Composition | Alteration in the relative abundance and dominance of species within a community. May lead to the dominance of a few herbicide-resistant species. researchgate.net | Herbicide application can change the species composition and relative frequencies of plants in non-target areas. researchgate.net |

| Vegetation Structure | Changes in the physical structure of the vegetation, potentially leading to habitat fragmentation and degradation. researchgate.net | Anthropogenic pressures, including chemical use, are linked to vegetation degradation and loss of natural habitats. researchgate.netmdpi.com |

| Diversity Indices | Decrease in calculated diversity metrics (e.g., Shannon's diversity index), indicating a less complex and potentially less resilient ecosystem. researchgate.net | Exposure to herbicides has been shown to significantly reduce community diversity indices in non-target plant communities. researchgate.net |

Changes in plant diversity and structure have cascading effects on other trophic levels. The reduction or elimination of non-target plant species directly impacts organisms that depend on them for food and shelter. farmpep.net Herbivores are particularly vulnerable to these changes. A decline in the availability of specific host plants can lead to a corresponding decline in the populations of the insects and other animals that feed on them. kyoto-u.ac.jp

Furthermore, many beneficial insects, including crucial pollinators, rely on the pollen and nectar from a variety of flowering plants. farmpep.net Herbicide-induced loss of floristic diversity can, therefore, diminish the food resources available to these insects, indirectly affecting their populations and the pollination services they provide. farmpep.netresearchgate.net This disruption in the food web can extend to higher trophic levels, affecting birds and mammals that feed on either the plants or the herbivores associated with them. farmpep.net

Influence on Terrestrial and Aquatic Microorganism Communities

Microorganisms are fundamental to ecosystem health, driving nutrient cycling and decomposition. Agrochemicals can significantly influence the structure and function of these microbial communities. mdpi.com

Herbicides can have varied effects on soil microbial communities, altering their diversity, abundance, and enzymatic activities. mdpi.comfrontiersin.org While some microbial populations may be inhibited by a chemical, others might thrive in the absence of competition, leading to a shift in the microbial community structure. mdpi.com For example, some fumigants have been shown to reduce the diversity of soil bacteria while stimulating the diversity of fungi. jmb.or.kr

These changes can impact crucial soil processes. The activity of soil enzymes like urease and sucrase, which are vital for nutrient cycling, can be significantly restrained following the application of chemical disinfectants. frontiersin.org The repeated application of certain chemicals can kill microbial life that is essential for a healthy soil ecosystem. mdpi.com However, soil microbial communities also play a key role in the degradation of chemical contaminants, representing a primary pathway for their removal from the environment. gisera.csiro.au

Table 2: Potential Effects of Herbicides on Microbial Communities

| Ecosystem | Potential Effect | Research Insights |

|---|---|---|

| Terrestrial (Soil) | Altered microbial diversity and composition. mdpi.comfrontiersin.org | Disinfectants can alter the relative abundance and diversity of the soil microbiome, affecting both pathogenic and beneficial organisms. frontiersin.org |

| Inhibition of soil enzyme activity. frontiersin.org | Application of chemicals can significantly restrain urease and sucrase activities, which are crucial for nutrient cycling. frontiersin.org | |

| Shift in functional capabilities. nih.gov | Changes in taxonomic groups can affect the functional capabilities of the soil microbial community, such as decomposition and nutrient transformation. gisera.csiro.aunih.gov | |

| Aquatic | Disruption of biofilm communities. frontiersin.org | Pharmaceuticals and other chemicals can disrupt biofilm communities, which may impair crucial ecosystem processes like primary production. frontiersin.org |

| Altered community metabolism. frontiersin.org | Certain chemicals can suppress gross primary production and community respiration in aquatic microbial ecosystems. frontiersin.org |

When herbicides enter aquatic environments through runoff or drift, they can disrupt microbial ecosystems. frontiersin.org Aquatic microorganisms, including bacteria and algae in biofilms, are the foundation of aquatic food webs and regulate essential processes like nutrient cycling. frontiersin.orgfrontiersin.org

The introduction of foreign chemical compounds can disrupt the sensitive balance of these communities. frontiersin.org Research on other chemical contaminants has shown they can suppress primary production and community respiration. frontiersin.org Such disruptions can lead to functional changes by impairing the fundamental processes that these diverse microbial communities perform, functions that cannot be replaced by other organisms. frontiersin.org

Indirect Ecological Consequences on Invertebrate Populations (e.g., beneficial insects)

The impact of herbicides on invertebrate populations is often indirect, mediated through changes in the plant community. farmpep.net Beneficial insects, such as pollinators and the natural enemies of pests (predators and parasitoids), are particularly susceptible to these indirect effects. researchgate.netamazonaws.com

The primary indirect impact is the loss of habitat and food resources. farmpep.net As discussed, herbicide drift can destroy the flowering plants that provide essential nectar and pollen for pollinators like bees and hoverflies. farmpep.netnih.gov This reduction in food availability can limit their reproductive capability and survival. researchgate.net Similarly, predatory and parasitic insects that rely on specific herbivorous insects as hosts may see their populations decline if the host insects' food plants are eliminated. nih.gov A reduction in natural enemies can, in turn, lead to secondary pest outbreaks. researchgate.net Therefore, the ecological consequences of herbicide use can ripple through the ecosystem, affecting community dynamics and the stability of trophic interactions. nih.govnih.gov

Table 3: Potential Indirect Effects of Herbicides on Invertebrate Populations

| Invertebrate Group | Mediating Factor | Potential Consequence |

|---|---|---|

| Pollinators (e.g., Bees) | Reduction of flowering non-target plants. farmpep.net | Decreased availability of nectar and pollen, leading to reduced food resources and potential population decline. researchgate.netnih.gov |

| Herbivorous Insects | Elimination of specific host plants. kyoto-u.ac.jp | Population decline due to loss of food source and habitat. |

| Predators & Parasitoids | Decline in herbivore prey/hosts. nih.gov | Reduction in food availability for natural enemies, potentially disrupting biological pest control. researchgate.netnih.gov |

Disruption of Natural Pest Control Mechanisms

The application of herbicides, including clofop-isobutyl, fundamentally alters the botanical composition of an agricultural landscape. This alteration is the primary driver of disruptions to natural pest control, as many beneficial arthropods, which act as natural enemies to crop pests, depend on weed species for survival and reproduction.

The removal of non-crop plants, or weeds, can lead to a significant reduction in the availability of essential resources for predators and parasitoids. nih.gov These resources include:

Alternative Food Sources: Many beneficial insects feed on the pollen and nectar of flowering weeds, especially during times when their primary pest prey is scarce. nih.gov

Shelter and Overwintering Sites: The physical structure of weeds provides crucial habitat and protection from adverse conditions and natural enemies for beneficial arthropods. nih.gov

Alternative Hosts/Prey: Weeds can host a variety of non-pest herbivores, which serve as an alternative food source for generalist predators and parasitoids, sustaining their populations within the crop ecosystem. nih.gov

By eliminating this floristic diversity, the agricultural environment becomes less hospitable to the natural enemies that help regulate pest populations. nih.gov Research on herbicide use in general has shown that the resulting loss of food resources and shelter can reduce populations of pollinators and the natural enemies of crop pests. nih.gov While herbicides like this compound are not designed to be directly toxic to insects, their effective removal of grass weeds can inadvertently harm beneficial insect populations by removing critical habitat and food resources. nih.govnih.gov

Alteration of Food Webs and Trophic Interactions

Food webs in agroecosystems are complex, and the introduction of a substance that targets primary producers (plants) can initiate a trophic cascade. mpi.govt.nz A trophic cascade is the propagation of indirect effects between non-adjacent trophic levels, such as the effect of removing plants on the predators of herbivores. mpi.govt.nznumberanalytics.com

The application of this compound alters the food web at its base by selectively removing susceptible grass species. This has several cascading consequences:

Impact on Herbivores: Insect herbivores that specialize on or utilize these grasses as a food source will experience a population decline due to food scarcity. nih.gov

Impact on Higher Trophic Levels: The decline in grass-feeding herbivores directly affects their predators and parasitoids. This reduction in prey availability can lead to lower reproductive rates or migration of these beneficial species out of the treated area, weakening the top-down control on other potential pests. nih.gov

Community Composition Shifts: The efficient removal of weeds in herbicide-resistant cropping systems can lead to a general reduction in the biodiversity and abundance of both flora and fauna within the farmland. admin.ch This simplification of the food web can make the ecosystem less resilient to disturbances. The loss of plant diversity can indirectly affect the entire structure of the associated insect community. nih.gov

Studies on the broader effects of intensive herbicide use indicate that these chemicals can indirectly diminish insect populations and alter microbial communities. centerforfoodsafety.org The resulting changes in plant populations can lead to a loss of food resources and shelter, thereby indirectly affecting farmland biodiversity. cropscipublisher.com While these principles apply to effective herbicides in general, the specific long-term impacts of this compound on food web dynamics require targeted investigation.

Bioaccumulation and Biotransformation in Ecological Systems

The environmental fate of a pesticide, including its potential to accumulate in organisms and transform into other substances, is a critical component of its ecological risk profile.

Bioaccumulation

Bioaccumulation refers to the process where the concentration of a chemical builds up in an organism over time, to a level higher than that in the surrounding environment. europa.euecetoc.org This occurs when the rate of uptake exceeds the rate of elimination through metabolic breakdown or excretion. The potential for a chemical to accumulate in aquatic organisms is often expressed by the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the water at equilibrium. europa.eu

For this compound, BCF data from a structurally-related substance indicates a potential for bioconcentration. The octanol-water partition coefficient (log Kₒw) is often used as a predictor of bioaccumulation potential; a log Kₒw of 3.90 has been reported for the related compound clodinafop-propargyl, suggesting some potential for accumulation. ecetoc.orgepa.gov

Table 1: Bioconcentration Data for a Substance Structurally Related to this compound

| Parameter | Value (L/kg) | Test Concentration | Notes |

|---|---|---|---|

| Steady-State BCF (BCFss) | 5030 | 1.7 µg/L | Based on total radioactive residues in whole fish. cropscipublisher.com |

| Steady-State BCF (BCFss) | 7730 | 21 µg/L | |

| Kinetic BCF (BCFk) | 3610 | 1.7 µg/L | Calculated from uptake and depuration rate constants. cropscipublisher.com |

| Kinetic BCF (BCFk) | 5600 | 21 µg/L | |

| Lipid-Normalised BCFss (5%) | 18000 | 1.7 µg/L | Adjusted for a standard lipid content of 5%. cropscipublisher.com |

| Lipid-Normalised BCFss (5%) | 27600 | 21 µg/L |

Source: ECHA Registration Dossier cropscipublisher.com

Despite these high BCF values, the depuration rate constants from the same study (0.336 d⁻¹ and 0.186 d⁻¹) are considered indicative of a substance that does not persist indefinitely in the organism. cropscipublisher.com

Biotransformation

Biotransformation is the chemical modification of substances by living organisms, a process that can lead to detoxification and facilitate excretion. nih.gov For pesticides, biotransformation is a key process determining their persistence and the nature of the residues in the environment.

This compound, like other aryloxyphenoxypropionate herbicides, undergoes biotransformation in plants, soil, and likely other organisms. researchgate.net The primary and most rapid biotransformation step is the hydrolysis of the isobutyl ester group to form the corresponding carboxylic acid, clofop (B1669213) acid . researchgate.netherts.ac.uk This transformation is a Phase I metabolic reaction. nih.gov In plants, this acid metabolite can then undergo further Phase II reactions, such as conjugation with sugars, to form water-soluble polar metabolites. researchgate.net

In the soil environment, the degradation of related aryloxyphenoxypropionate herbicides is known to be a process primarily mediated by microorganisms. researchgate.net It is expected that soil microbes play a significant role in the hydrolysis of this compound to clofop acid and its subsequent degradation. The persistence of herbicides in soil is categorized, with non-persistent compounds degrading in up to 12 weeks and persistent ones taking 2 to 3 years. mdpi.com The exact persistence of this compound and clofop acid would depend on specific environmental conditions like soil type, temperature, and microbial activity.

Analytical Methodologies for Research on Clofop Isobutyl

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating Clofop-isobutyl from complex sample matrices and from other related compounds. dntb.gov.ua The choice between liquid and gas chromatography typically depends on the analyte's volatility and thermal stability, as well as the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of aryloxyphenoxypropionate (AOPP) herbicides, including this compound. researchgate.netgoogle.com Its applicability to non-volatile and thermally labile compounds makes it a versatile tool.

Reversed-phase HPLC is the most common mode for this class of compounds. In this setup, a nonpolar stationary phase is paired with a polar mobile phase. This compound, being a relatively nonpolar molecule, is well-retained on stationary phases like C18. The separation is achieved by gradient elution, where the mobile phase composition is gradually changed (e.g., by increasing the organic solvent concentration) to elute compounds based on their hydrophobicity. researchgate.net Ultraviolet (UV) detection is frequently used for quantification, as the aromatic rings in the this compound structure exhibit strong absorbance.

Since this compound possesses a chiral center in the propionate moiety, the separation of its enantiomers is often crucial. Chiral HPLC, utilizing specialized chiral stationary phases (CSPs), is the primary method for this purpose. phenomenex.comnih.gov Polysaccharide-based CSPs are particularly effective for resolving the enantiomers of AOPP herbicides. nih.govchromatographyonline.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. mdpi.com

| Parameter | Typical Condition |

|---|---|

| Column (Reversed-Phase) | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm |

| Column (Chiral) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water, often with acid modifier (e.g., formic acid) |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector (e.g., at 230 or 275 nm) |

| Injection Volume | 20 µL |

Gas Chromatography (GC) is another powerful technique for the analysis of pesticides, including AOPP herbicides. avocadosource.comsoftbeam.net It offers high resolution and is often coupled with highly sensitive detectors. This compound is sufficiently volatile to be analyzed directly by GC. However, analysis often targets the active acid metabolite, Clofop (B1669213), which is formed by the hydrolysis of the isobutyl ester. For GC analysis, the non-volatile acid must first be converted into a more volatile derivative, typically through esterification (e.g., methylation) to form the corresponding methyl ester. egranth.ac.in

The separation is carried out on a capillary column, where a thin film of a stationary phase is coated on the inner surface. The choice of stationary phase is based on polarity, with nonpolar or mid-polar phases being common for pesticide analysis. nih.gov Electron Capture Detectors (ECD) are highly sensitive to the halogenated structure of this compound, making GC-ECD a suitable technique for trace-level quantification.

| Parameter | Typical Condition |

|---|---|

| Column | DB-5 or equivalent (5% Phenyl-methylpolysiloxane) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Splitless |

| Temperature Program | Initial Temp: ~100°C, Ramp to ~280°C |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

Spectrometric Methods for Identification and Structural Elucidation

While chromatography separates compounds, spectrometry provides information about their identity and structure. The coupling of these techniques (hyphenated techniques) is the gold standard in analytical chemistry.

Mass Spectrometry (MS), particularly when coupled with GC (GC-MS) or HPLC (LC-MS), is the definitive tool for the identification and confirmation of this compound. softbeam.net MS ionizes the analyte molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides the molecular weight and a unique fragmentation pattern that serves as a chemical fingerprint. For this compound (molecular weight 348.8 g/mol ), the mass spectrum would show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the ester bond and ether linkages.

Tandem Mass Spectrometry (MS/MS) offers an even higher degree of selectivity and sensitivity, which is crucial for analyzing trace amounts in complex matrices like food or environmental samples. researchgate.net In LC-MS/MS, a specific parent ion (e.g., the molecular ion of this compound) is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances detection limits. scispec.co.th The specific transition from a parent ion to a product ion is highly characteristic of the analyte, providing unambiguous confirmation. scispec.co.th

| Analyte | Parent Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

|---|---|---|---|

| This compound | 349.1 [M+H]⁺ | 293.1 | 167.0 |

Note: These transitions are illustrative and based on the chemical structure; optimal values would be determined experimentally.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. googleapis.comscribd.com While not typically used for routine quantification due to lower sensitivity compared to MS, it is indispensable for confirming the structure of reference standards or identifying unknown metabolites.

¹H NMR spectroscopy would provide detailed information about the chemical environment of all hydrogen atoms in the this compound molecule. This would include distinct signals for the protons on the two aromatic rings, the methine and methylene protons of the isobutyl group, and the characteristic quartet and doublet for the CH-CH₃ group of the propionate moiety. ¹³C NMR spectroscopy would similarly identify all unique carbon atoms in the molecule. mdpi.com

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between atoms, allowing for the unambiguous assignment of the entire molecular structure without relying on reference materials.

Immunoassays (e.g., ELISA) for Detection and Quantification

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are biochemical methods used for detecting and quantifying substances. dntb.gov.ua These methods rely on the highly specific binding between an antibody and its target antigen. For small molecules like herbicides, a competitive ELISA format is typically used.

The development of an immunoassay for this compound would require producing antibodies that specifically recognize the molecule. This is achieved by chemically linking Clofop (or a derivative) to a larger carrier protein and using this conjugate to immunize an animal. The resulting antibodies could then be used to develop a test kit. In a competitive ELISA, a known amount of enzyme-labeled this compound would compete with the this compound in a sample for a limited number of antibody binding sites. The amount of enzyme activity is inversely proportional to the concentration of the herbicide in the sample.

While ELISA offers advantages of high throughput, low cost, and potential for on-site application, its development is a significant undertaking. Currently, specific immunoassays for this compound are not widely documented in scientific literature, with chromatographic methods remaining the standard for its analysis. avocadosource.com

Sample Preparation and Extraction Protocols for Diverse Matrices (plants, soil, water)

The accurate quantification of this compound in environmental and biological samples is contingent upon effective sample preparation and extraction. The choice of method depends heavily on the matrix's complexity and the analyte's physicochemical properties. Protocols are designed to isolate the target compound from interfering substances and concentrate it for analysis.

Protocols for Plant Matrices

Extraction of this compound from plant tissues requires methods that can efficiently penetrate cell walls and release the compound. Traditional methods like maceration and Soxhlet extraction are often employed. mdpi.comnih.gov Maceration involves soaking the plant material in a suitable solvent, while Soxhlet extraction provides a continuous extraction with a hot solvent, which can be more efficient. mdpi.comnih.gov Modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) offer advantages like reduced solvent consumption and shorter extraction times. mdpi.comresearchgate.net

A general procedure for extracting aryloxyphenoxypropionate herbicides like this compound from plant samples involves:

Homogenization : Plant material is ground to a fine powder to increase the surface area for extraction.

Solvent Extraction : The homogenized sample is extracted with an organic solvent. Acetonitrile or methanol are common choices due to their ability to precipitate proteins and extract a wide range of pesticides.

Cleanup : The crude extract often contains co-extracted compounds like pigments (e.g., chlorophyll) and lipids that can interfere with analysis. nih.gov Cleanup steps are crucial and may include solid-phase extraction (SPE) or liquid-liquid partitioning.

| Parameter | Method | Details |

| Sample Type | Plant Leaves, Stems, Roots | Fresh or freeze-dried tissue |

| Homogenization | Grinding with liquid nitrogen | Creates a fine, homogenous powder |

| Extraction Solvent | Acetonitrile, Methanol, Ethyl Acetate | Choice depends on the specific plant matrix and subsequent analysis |

| Extraction Technique | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | A widely used method involving salting out and dispersive SPE for cleanup |

| Cleanup | Dispersive SPE (d-SPE) with PSA (Primary Secondary Amine) and C18 | PSA removes organic acids and sugars; C18 removes nonpolar interferences |

Protocols for Soil Matrices

In soil, this compound may be adsorbed to organic matter and clay particles. Extraction protocols must effectively desorb the analyte from the soil matrix. A modified Soxhlet extraction using a solvent like acetonitrile has proven effective for herbicides in soil. nih.gov This method offers high recovery rates with reduced solvent volume and extraction time compared to traditional Soxhlet. nih.gov Other techniques include pressurized liquid extraction (PLE) and supercritical fluid extraction (SFE), which use elevated temperatures and pressures to enhance extraction efficiency. mdpi.com

| Parameter | Method | Details |

| Sample Type | Agricultural Soil, Sediment | Air-dried and sieved to ensure homogeneity |

| Extraction Solvent | Acetonitrile, Acetone/Hexane mixture | Selected based on soil type and organic matter content |

| Extraction Technique | Modified Soxhlet Extraction | Reduces solvent consumption and time. nih.gov |

| Cleanup | Solid-Phase Extraction (SPE) | Cartridges like Florisil or C18 are used to remove interfering compounds. |

| Concentration | Rotary Evaporation | The extract is concentrated before final analysis. nih.gov |

Protocols for Water Matrices

For aqueous samples, the low concentration of this compound necessitates a pre-concentration step. Solid-phase extraction (SPE) is the most common technique for this purpose. usgs.gov A water sample is passed through a cartridge containing a solid adsorbent (e.g., C18-bonded silica), which retains the pesticide. usgs.gov The analyte is then eluted with a small volume of an organic solvent. usgs.gov This not only concentrates the analyte but also provides significant sample cleanup. usgs.gov Liquid-phase microextraction (LPME) is another sensitive method that can be used for phenoxy herbicides in water. nih.gov

| Parameter | Method | Details |

| Sample Type | Groundwater, Surface Water | Filtered to remove suspended particulate matter. usgs.gov |

| Extraction/Concentration | Solid-Phase Extraction (SPE) with C18 cartridges | Water is passed through the cartridge, adsorbing the analyte. usgs.gov |

| Elution Solvent | Hexane-isopropanol, Ethyl Acetate, Dichloromethane | The analyte is washed from the cartridge with a small volume of solvent. usgs.gov |

| Drying | Nitrogen gas or Carbon Dioxide | Used to dry the SPE column before elution. usgs.gov |

| Final Volume | 1-3 mL | The final extract is concentrated for instrumental analysis. usgs.gov |

Advanced Techniques in Plant Metabolomics and Environmental Analysis

The analysis of this compound and its metabolic fate in plants and the environment relies on highly sensitive and selective analytical techniques. Modern metabolomics platforms, particularly those based on mass spectrometry, are essential for this research. mdpi.commdpi.com

Chromatography-Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the cornerstone techniques for analyzing pesticide residues. mdpi.comnih.gov

GC-MS : Suitable for volatile and thermally stable compounds. This compound may require derivatization to increase its volatility for GC analysis.

LC-MS : This is one of the most comprehensive analytical techniques for plant metabolome research, capable of measuring a wide variety of complex and non-volatile metabolites without derivatization. mdpi.com It is the most prevalent method for detecting compounds from plant extracts. nih.gov When coupled with tandem mass spectrometry (LC-MS/MS), it provides high selectivity and sensitivity for identifying and quantifying the parent compound and its metabolites even in complex matrices. nih.gov

Plant Metabolomics

Metabolomics studies are crucial for understanding the biochemical effects of herbicides on plants. nih.gov These studies aim to capture a comprehensive snapshot of all metabolites in a plant sample. mdpi.com When a plant is exposed to this compound, its metabolic pathways can be altered. Untargeted metabolomics, using techniques like high-resolution LC-MS, can detect thousands of metabolic features from a single plant extract. nih.govresearchgate.net By comparing the metabolic profiles of treated and untreated plants, researchers can identify biomarkers of exposure and elucidate the herbicide's mode of action and detoxification pathways.

However, a major challenge in plant metabolomics is the identification of all detected compounds, with over 85% of LC-MS peaks often remaining unidentified. nih.govresearchgate.net Despite this, advanced data analysis approaches can still reveal global metabolic patterns and pinpoint key metabolite signals. nih.gov

| Technique | Application in this compound Research |

| LC-MS/MS | Targeted Analysis : Quantifying this compound and its known metabolites (e.g., Clofop acid) in soil, water, and plant tissues. Untargeted Analysis : Profiling changes in the plant metabolome in response to herbicide application to understand toxicity and resistance mechanisms. nih.gov |

| GC-MS | Analysis of this compound and its metabolites after derivatization. Useful for confirming results from LC-MS. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, facilitating the identification of unknown metabolites and transformation products in environmental and biological samples. |

| Nuclear Magnetic Resonance (NMR) | A non-destructive method used to identify and quantify metabolites, providing structural information on compounds present in biological samples. mdpi.comnih.gov |

Environmental Analysis

In environmental analysis, these advanced techniques are used to monitor the fate and transport of this compound. This includes studying its degradation in soil and water and its potential to leach into groundwater. The high sensitivity of methods like LC-MS/MS allows for the detection of trace levels of the herbicide and its environmental transformation products, which is critical for assessing environmental risk and ensuring regulatory compliance.

Research Gaps and Future Perspectives in Clofop Isobutyl Studies

Elucidation of Unresolved Molecular and Physiological Mechanisms

Clofop-isobutyl functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the fatty acid synthesis pathway of susceptible plants. frontiersin.org This inhibition disrupts the production of essential lipids, leading to the breakdown of cell membrane integrity and eventual plant death. sentonpharm.com However, the precise molecular interactions and the full cascade of physiological responses are not yet completely understood.

Future research should focus on:

Detailed Binding Site Analysis: While it is known that APP herbicides target the ACCase enzyme, high-resolution structural studies of the this compound-ACCase complex in various weed species are needed. This could reveal subtle differences in the binding pocket that influence selectivity and the potential for resistance.

Downstream Metabolic Effects: A comprehensive metabolomic analysis of plants treated with this compound could identify the full spectrum of metabolic pathways affected beyond fatty acid synthesis. Understanding these secondary effects could provide insights into its herbicidal efficacy and potential non-target impacts.

Chiral Specificity: this compound is a chiral molecule, and its different stereoisomers can exhibit varying levels of herbicidal activity. sentonpharm.comherts.ac.ukresearchgate.net Further investigation into the specific activity of each enantiomer and the mechanisms of their differential binding to the ACCase enzyme is warranted. This knowledge could lead to the development of more active and environmentally benign formulations.

Comprehensive Assessment of Long-Term Ecological Dynamics and Impacts

The long-term ecological consequences of this compound application are not well-documented, a noted data gap for this obsolete herbicide. herts.ac.ukherts.ac.uk Prolonged use of any pesticide can lead to shifts in the composition and dominance of species within an ecosystem. earth.org

Key areas for future ecological research include:

Soil Microbiome Interactions: Investigating the long-term effects of this compound and its degradation products on the diversity and function of soil microbial communities is essential. These microorganisms are vital for nutrient cycling and soil health.

Non-Target Organism Studies: While primarily targeting grasses, the potential for sublethal effects on other non-target plants, soil invertebrates, and aquatic life requires more thorough investigation. Runoff from treated fields can contaminate water bodies, potentially disrupting aquatic ecosystems. earth.org

Ecosystem Resilience and Recovery: Studies are needed to understand how different ecosystems respond to and recover from long-term or repeated applications of this compound. This includes assessing the potential for bioaccumulation in the food chain. earth.org

Advanced Approaches for Herbicide Resistance Management and Monitoring

The evolution of herbicide resistance in weed populations is a significant challenge in modern agriculture. hracglobal.com Over-reliance on a single herbicide mode of action, such as ACCase inhibition, exerts strong selection pressure, leading to the survival and proliferation of resistant biotypes. isws.org.incroplife.org.au

Future strategies for managing and monitoring this compound resistance should incorporate:

Molecular Diagnostics for Resistance: Developing rapid and accurate molecular tests to detect resistance-conferring mutations in the ACCase gene of weed populations would enable early detection and more targeted management strategies.

Integrated Weed Management (IWM): Promoting IWM practices that combine chemical control with cultural and mechanical methods is crucial. pnwhandbooks.org This includes crop rotation, which allows for the use of herbicides with different modes of action and disrupts the life cycle of resistant weeds. hracglobal.com

Herbicide Stewardship Programs: Implementing stewardship programs that provide guidance on the judicious use of herbicides like this compound can help to preserve their efficacy. ucanr.edu This includes using tank mixes of herbicides with different modes of action to reduce the selection pressure for resistance. croplife.org.au

Table 1: ACCase Inhibiting Herbicide Chemical Families

| Chemical Family | Abbreviation | Key Examples |

| Aryloxyphenoxypropionate | APP or FOPs | This compound, Diclofop-methyl (B104173), Fenoxaprop-P-ethyl, Clodinafop-propargyl, Haloxyfop |

| Cyclohexanedione | CHD or DIMs | Sethoxydim, Clethodim |

| Phenylpyrazole | DEN | Pinoxaden |

Source: Adapted from Frontiers in Plant Science, 2023 frontiersin.org

Development of Novel Analytical Techniques for Environmental and Biological Monitoring

Effective monitoring of this compound in environmental samples (soil, water) and biological tissues is essential for assessing exposure and understanding its fate and transport. insightworkplacehealth.co.uk While general methods for pesticide analysis exist, techniques specifically optimized for this compound and its metabolites are needed.

Advancements in analytical techniques could include:

High-Resolution Mass Spectrometry (HRMS): The application of techniques like Quadrupole Time-of-Flight (QToF) and Orbitrap mass spectrometers coupled with liquid or gas chromatography can enable sensitive and specific detection of this compound and its breakdown products in complex environmental matrices. au.dk

Non-invasive Biomonitoring: Developing methods for detecting this compound or its biomarkers in non-invasive biological samples, such as saliva or hair, could provide a more practical approach for assessing human and animal exposure compared to traditional blood or urine analysis. nih.gov

Sensor-Based Technologies: The creation of biosensors or chemical sensors for the rapid, in-situ detection of this compound in soil and water would allow for real-time monitoring and quicker responses to contamination events. nih.gov

Table 2: Examples of Advanced Analytical Techniques for Monitoring

| Technique | Abbreviation | Application |

| High-Performance Liquid Chromatography-Tandem Mass Spectrometry | HPLC-MS/MS | Routinely used for multi-residue analysis of pesticides in food and environmental samples. europa.eu |

| Gas Chromatography-Tandem Mass Spectrometry | GC-MS/MS | Suitable for the analysis of volatile and semi-volatile organic compounds, including some pesticides. europa.eu |

| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry | UPLC-MS/MS | Offers faster analysis and higher resolution for quantifying trace levels of contaminants. nih.gov |

Historical Insights for Modern Herbicide Development and Stewardship

The history of aryloxyphenoxypropionate herbicides, which began with their discovery in the 1960s, offers valuable lessons for the development and stewardship of new herbicides. sentonpharm.com The emergence of resistance to early APP herbicides highlighted the evolutionary capacity of weeds and the importance of proactive resistance management. isws.org.in

Key historical takeaways that should inform future efforts include:

Understanding Resistance Mechanisms: The study of how weeds developed resistance to first-generation APP herbicides, through both target-site mutations and enhanced metabolism, provides a roadmap for predicting and potentially circumventing resistance to new compounds. hracglobal.comcroplife.org.au

The Importance of Selectivity: The development of APP herbicides with high selectivity for grassy weeds in broadleaf crops was a major breakthrough. sentonpharm.com Continued research into the biochemical basis of selectivity is crucial for designing new herbicides with minimal crop injury and non-target effects.

Lifecycle Management: The experience with this compound and other APP herbicides underscores the need for a lifecycle approach to herbicide stewardship. This includes not only initial efficacy and safety testing but also long-term monitoring for resistance and environmental impacts, and planning for the eventual succession of the product.

By addressing these research gaps, the scientific community can build a more complete understanding of this compound and apply these insights to the responsible development and management of current and future herbicide technologies.

Q & A

[Basic] What validated synthetic routes exist for Clofop-isobutyl, and how can researchers ensure batch-to-batch consistency?

Methodological Answer :

To validate synthetic pathways, use multi-step protocols with intermediates characterized via H/C NMR and high-resolution mass spectrometry (HRMS). For consistency, implement quality control measures such as HPLC purity assessments (>98%) and melting point verification. Track byproducts using gas chromatography-mass spectrometry (GC-MS) and optimize purification via column chromatography or recrystallization .

[Basic] Which spectroscopic techniques are optimal for identifying this compound degradation products in environmental matrices?

Methodological Answer :

Employ hyphenated techniques like LC-MS/MS or GC-MS with electron ionization (EI) to detect degradation products. Pair with solid-phase extraction (SPE) for sample preparation to isolate analytes from complex matrices. Quantify using calibration curves validated against certified reference materials, ensuring limits of detection (LOD) ≤ 0.1 µg/L .

[Advanced] How can factorial design optimize this compound synthesis while minimizing byproduct formation?